Bisegliptin
Overview
Description
Bisegliptin is a compound used for the treatment of type 2 diabetes mellitus. It is an orally active inhibitor of dipeptidyl peptidase-IV, which lowers blood glucose levels by blocking the degradation of the hormone glucagon-like peptide-1. This action stimulates glucose-dependent insulin secretion and lowers blood glucose levels without causing hypoglycemic effects .
Scientific Research Applications
Bisegliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study dipeptidyl peptidase-IV inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating insulin secretion and glucose homeostasis.
Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes mellitus.
Industry: Used in the development of new antidiabetic drugs and formulations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisegliptin involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. It involves the use of industrial reactors, purification systems, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Bisegliptin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Mechanism of Action
Bisegliptin exerts its effects by inhibiting dipeptidyl peptidase-IV, an enzyme responsible for the degradation of glucagon-like peptide-1. By blocking this degradation, this compound increases the levels of glucagon-like peptide-1, which in turn stimulates glucose-dependent insulin secretion. This mechanism helps lower blood glucose levels without causing hypoglycemia .
Comparison with Similar Compounds
Similar Compounds
- Alogliptin
- Anagliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
- Vildagliptin
Uniqueness
Bisegliptin is unique among these compounds due to its specific molecular structure and its pharmacokinetic properties. It has shown favorable effects on glucose metabolism and insulin secretion, making it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
Bisegliptin is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects. | |
CAS No. |
862501-61-9 |
Molecular Formula |
C18H26FN3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |
InChI Key |
AKFNKZFJBFQFAA-DIOPXHOYSA-N |
Isomeric SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Appearance |
Solid powder |
862501-61-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisegliptin |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.